3-(Trifluoromethylsulfonyl)acetophenone
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Overview
Description
3-(Trifluoromethylsulfonyl)acetophenone is an organic compound with the molecular formula C9H7F3O3S and a molecular weight of 252.21 g/mol It is characterized by the presence of a trifluoromethylsulfonyl group attached to an acetophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of acetophenone with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods: Industrial production of 3-(Trifluoromethylsulfonyl)acetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethylsulfonyl)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted acetophenone derivatives.
Scientific Research Applications
3-(Trifluoromethylsulfonyl)acetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethylsulfonyl)acetophenone involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethylsulfonyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Acetophenone: Lacks the trifluoromethylsulfonyl group, making it less reactive in certain chemical reactions.
Trifluoromethylsulfonylbenzene: Similar functional group but lacks the ketone moiety, leading to different reactivity and applications.
Uniqueness: 3-(Trifluoromethylsulfonyl)acetophenone is unique due to the presence of both the trifluoromethylsulfonyl group and the acetophenone moiety. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-[3-(trifluoromethylsulfonyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3S/c1-6(13)7-3-2-4-8(5-7)16(14,15)9(10,11)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVJIVHTJLTFKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1100768-01-1 |
Source
|
Record name | 3-(Trifluoromethylsulfonyl)acetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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